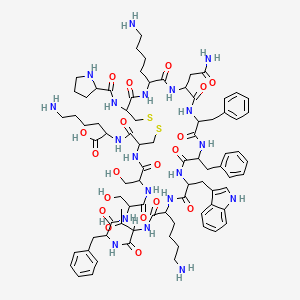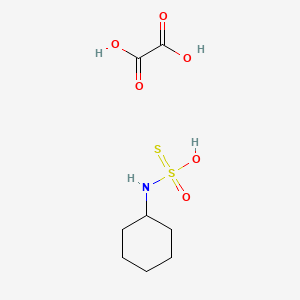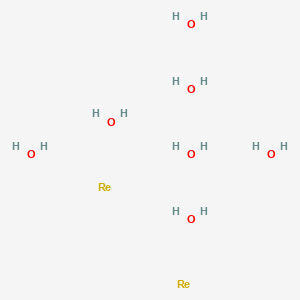
Rhenium (VII) oxide (99.99%-Re) PURATREM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rhenium (VII) oxide (99.99%-Re) PURATREM is a useful research compound. Its molecular formula is H14O7Re2 and its molecular weight is 498.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rhenium (VII) oxide (99.99%-Re) PURATREM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhenium (VII) oxide (99.99%-Re) PURATREM including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis : Rhenium (VII) oxide is used as a catalyst in various chemical reactions. It has shown effectiveness in olefin metathesis, olefin epoxidation, and aromatic oxidation processes (Herrmann, 1995).
Radiation-induced reduction : Rhenium (VII) has been studied for its reduction by γ irradiation, which is significant for separating rhenium from aqueous solutions. This process results in the formation of rhenium nanoparticles and oxides, such as ReO2 and ReO3 (Shang et al., 2018).
Cancer research : Rhenium oxides, including Rhenium (VII) oxide, have been investigated for their application in treating cancer. They have been used in the delivery of thin films to DNA/RNA of cancer cells under synchrotron and synchrocyclotron radiations (Heidari et al., 2021).
Organometallic Chemistry : Organometallic complexes involving Rhenium (VII) oxide have been synthesized and characterized, contributing to a deeper understanding of organorhenium chemistry (Herrmann et al., 1995).
Material Science : Rhenium (VII) oxide has been explored for its potential in the synthesis of inorganic oxides and materials science, particularly in the development of new types of heterogeneous catalysts (Balcar et al., 2004).
Biomass conversion : Research has shown the efficacy of Rhenium (VII) oxide in catalyzing the dehydration of various alcohols to olefins, an important process in biomass conversion (Korstanje et al., 2012).
properties
IUPAC Name |
rhenium;heptahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7H2O.2Re/h7*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWTYNIASTDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Re].[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14O7Re2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhenium;heptahydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

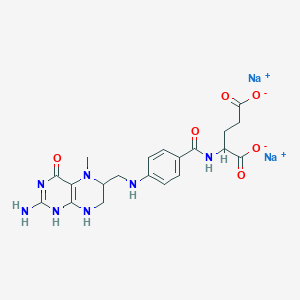
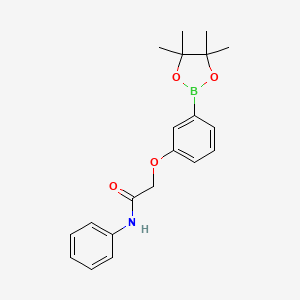
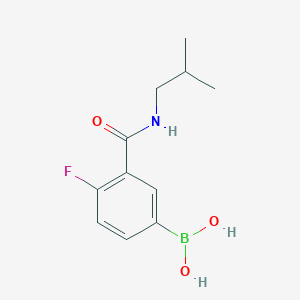
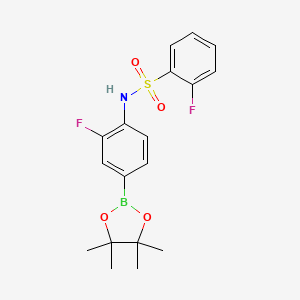
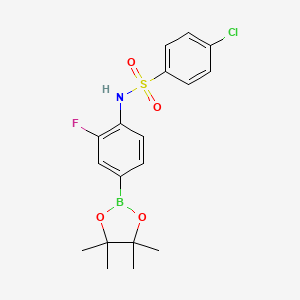
![(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One](/img/structure/B8083163.png)
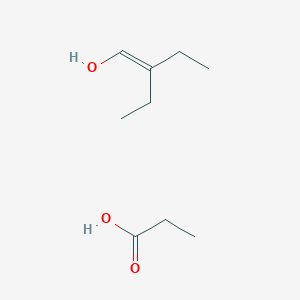
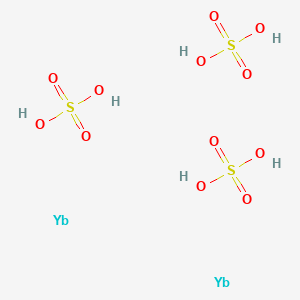
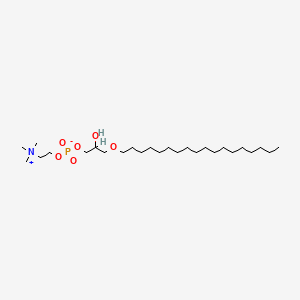
![sodium;4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B8083198.png)
![propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8083228.png)
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)
